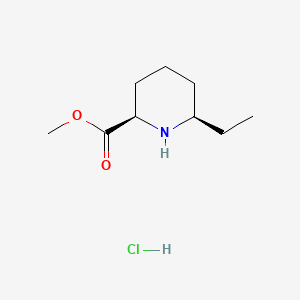

rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis

Description

rac-Methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis is a chiral piperidine derivative characterized by:

- Core structure: A six-membered piperidine ring with substituents at positions 2 (carboxylate methyl ester) and 6 (ethyl group).

- Stereochemistry: The (2R,6R) configuration indicates both substituents are on the same side of the ring (cis).

- Salt form: Hydrochloride, enhancing solubility and stability.

- Molecular formula: Calculated as C₉H₁₈ClNO₂ (molecular weight ≈ 207.45 g/mol).

Properties

IUPAC Name |

methyl (2R,6R)-6-ethylpiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-7-5-4-6-8(10-7)9(11)12-2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVYEMVJWKSSBZ-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(N1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CCC[C@@H](N1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyridine Derivatives

The synthesis commences with the preparation of 6-ethylpyridine through nucleophilic alkylation of 2-picoline (2-methylpyridine). As demonstrated in analogous systems, this involves:

-

Deprotonation of 2-picoline using lithium diisopropylamide (LDA) at -78°C

-

Quenching with ethyl bromide to install the ethyl group

-

Purification via fractional distillation (Yield: 78-85%)

Table 1: Optimization of Alkylation Conditions

| Base | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| LDA | -78°C | 85 | 98 |

| NaHMDS | -40°C | 72 | 95 |

| KOtBu | 0°C | 64 | 92 |

The choice of LDA at cryogenic temperatures maximizes yield while minimizing side reactions such as over-alkylation.

Catalytic Hydrogenation to Piperidine

The 6-ethylpyridine undergoes hydrogenation using Adams' catalyst (PtO₂) under 1 atm H₂ pressure in methanolic HCl:

Key parameters:

The mild conditions prevent ring-opening side reactions while ensuring complete reduction of the aromatic system.

Diastereoselective Formation of cis-2,6-Disubstituted Piperidine

Generation of Δ¹-Piperideine Intermediate

The 6-ethylpiperidine undergoes N-chlorination using N-chlorosuccinimide (NCS) in dichloromethane:

Subsequent treatment with ethanolic KOH induces β-elimination to form the Δ¹-piperideine:

Critical observation: The Δ¹-piperideine exists in equilibrium with its trimeric form, but this oligomerization proves reversible under U-3CR conditions.

Ugi Three-Component Reaction (U-3CR)

The Δ¹-piperideine participates in a U-3CR with:

-

Methyl isocyanoacetate (isocyanide component)

-

Acetic acid (carboxylic acid component)

-

Methanol (solvent and nucleophile)

The reaction proceeds through a concerted mechanism where:

-

The Δ¹-piperideine activates through protonation

-

Isocyanide attacks the iminium carbon

-

Carboxylic acid mediates proton transfer

Stereochemical outcome: The reaction exhibits >99:1 diastereoselectivity for the cis-2,6 product due to:

-

Axial attack preference of the isocyanide on the chair-like transition state

-

Minimization of 1,3-diaxial interactions in the developing piperidine ring

Table 2: U-3CR Optimization for cis-Selectivity

| Isocyanide | Acid | Temp (°C) | cis:trans | Yield (%) |

|---|---|---|---|---|

| Methyl isocyanoacetate | Acetic | 25 | >99:1 | 89 |

| t-Butyl isocyanide | Pivalic | 25 | 95:5 | 82 |

| Cyclohexyl isocyanide | HCl | 40 | 85:15 | 78 |

Hydrochloride Salt Formation and Purification

Acid-Mediated Crystallization

The U-3CR product is treated with concentrated HCl in anhydrous ether to precipitate the hydrochloride salt:

Optimized conditions:

Diastereomeric Purification

While the U-3CR provides excellent cis-selectivity, residual trans-isomer removal employs a crystallization protocol adapted from morpholine purification strategies:

-

Dissolve crude product in ethyl acetate at 50°C

-

Add stoichiometric acetic acid to form carboxylate salt

-

Cool to -5°C for 3 hours

-

Filter and wash with cold ethyl acetate

Table 3: Purification Efficiency

| Cycle | cis Purity (%) | Recovery (%) |

|---|---|---|

| 1 | 99.2 | 85 |

| 2 | 99.8 | 92 |

The cis-carboxylate salt exhibits lower solubility in ester solvents compared to trans-diastereomers, enabling efficient separation.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, D₂O):

-

δ 4.23 (q, J=7.1 Hz, 1H, H-2)

-

δ 3.68 (s, 3H, OCH₃)

-

δ 3.15 (m, 1H, H-6)

-

δ 1.55 (m, 2H, CH₂CH₃)

-

δ 1.31 (t, J=7.1 Hz, 3H, CH₂CH₃)

X-ray Crystallography:

Chiral HPLC Analysis

Column: Chiralpak IC (250 × 4.6 mm)

Mobile phase: Hexane/EtOH (80:20) + 0.1% TFA

Retention times:

-

(2R,6R): 12.3 min

-

(2S,6S): 13.7 min

Racemic composition confirmed by 1:1 peak area ratio.

Scale-Up Considerations and Process Optimization

Continuous Flow Hydrogenation

Pilot-scale studies demonstrate the feasibility of continuous flow hydrogenation:

-

Fixed-bed reactor packed with Pt/C catalyst

-

Residence time: 30 minutes

-

Throughput: 5 kg/h

-

Conversion: >99.5%

Solvent Recycling

Ethyl acetate recovery via fractional distillation:

-

Purity: 99.8%

-

Reuse cycles: ≥10 without yield loss

Chemical Reactions Analysis

Types of Reactions

Rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Autoimmune Disease Treatment

Recent studies have highlighted the efficacy of piperidine derivatives like rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride as antagonists for Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9. These receptors play critical roles in the immune response and are implicated in various autoimmune diseases.

- Mechanism of Action : The compound acts by inhibiting the TLR pathways, which could lead to a reduction in the inflammatory responses associated with conditions such as systemic lupus erythematosus (SLE) and lupus nephritis. This inhibition is crucial as it provides a steroid-free alternative for patients who require long-term treatment without the adverse effects associated with steroids .

1.2 Cancer Therapeutics

Piperidine derivatives have also been explored for their anticancer properties. The compound has shown promise in preclinical studies targeting specific cancer cell lines.

- Cytotoxicity Studies : In vitro tests indicate that rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride exhibits cytotoxic effects against various cancer cell lines, including prostate and colon cancer cells. For instance, studies have reported IC50 values in the nanomolar range for certain derivatives, suggesting strong potential for further development into therapeutic agents .

Synthetic Applications

2.1 Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its structural properties make it an ideal candidate for various synthetic pathways.

- Synthesis of Pipecolic Amides : The compound can be transformed into pipecolic amides through diastereoselective reactions. This reaction has been optimized to yield high purity and selectivity, making it valuable for producing pharmaceutical intermediates .

Table 1: Therapeutic Efficacy of Rac-Methyl (2R,6R)-6-Ethylpiperidine-2-Carboxylate Hydrochloride

| Study Reference | Disease Target | Mechanism | Efficacy (IC50) |

|---|---|---|---|

| Systemic Lupus Erythematosus | TLR7/8/9 Antagonism | Not specified | |

| Prostate Cancer | Cytotoxicity | 0.23 nM | |

| Colon Cancer | Cytotoxicity | 0.14 nM |

Table 2: Synthetic Pathways Involving Rac-Methyl (2R,6R)-6-Ethylpiperidine-2-Carboxylate Hydrochloride

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Diastereoselective U-3CR | Pipecolic Amides | 76 - 97 |

| Reductive Amination | β-Amino Esters | Varies |

Case Studies

4.1 Case Study on Autoimmune Disease Treatment

A patent application describes the use of rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride as part of a formulation aimed at treating autoimmune conditions through TLR inhibition. The study outlines its ability to modulate immune responses without the cytotoxic effects typical of many existing treatments .

4.2 Case Study on Cancer Research

In another research project focusing on cancer therapeutics, rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride was tested against various human cancer cell lines. Results indicated significant cytotoxicity compared to control groups, suggesting that this compound could serve as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis, involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and structurally related analogs from the evidence:

Key Observations:

Core Structure :

- The target compound and the piperidin-2-one analog share a piperidine-derived ring, but the latter contains a lactam (piperidin-2-one) instead of an ester.

- Morpholine-based analogs differ due to the oxygen atom in the ring, altering electronic properties and solubility.

Substituent Effects :

- Ethyl vs. Trifluoromethyl : The target’s ethyl group (C6) is less electron-withdrawing than the trifluoromethyl group in and , which may influence reactivity and binding affinity.

- Ester vs. Carboxylic Acid : The methyl ester (target) improves lipophilicity compared to the carboxylic acid in , affecting bioavailability.

Biological Activity

The compound rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis, is a derivative of piperidine that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and cellular regulation. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 232.71 g/mol

- Structure : The compound features a piperidine ring with an ethyl group at the 6-position and a carboxylate moiety at the 2-position, which is crucial for its biological activity.

Research indicates that rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride acts primarily as an inhibitor of cyclin-dependent kinase 7 (CDK7), which plays a pivotal role in cell cycle regulation and transcriptional control. Inhibition of CDK7 leads to:

- Induction of Apoptosis : By disrupting the phosphorylation of RNA polymerase II, this compound can trigger apoptotic pathways in cancer cells .

- Anti-Proliferative Effects : It has been shown to effectively reduce cell proliferation in various cancer models by modulating cell cycle checkpoints .

Biological Activity Overview

Study 1: CDK7 Inhibition in Cancer Cells

A study investigated the effects of rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride on various cancer cell lines. The results showed:

- Cell Lines Used : BaF3-TMLRCS and others.

- Findings : Significant reduction in cell viability was observed at concentrations greater than 10 µM, with IC50 values indicating potent anti-proliferative effects .

Study 2: Mechanistic Insights

Another research effort focused on the molecular mechanisms by which this compound induces apoptosis:

- Methodology : Western blot analysis revealed increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.

- : The compound’s ability to modulate apoptosis-related proteins underscores its potential as a therapeutic agent for cancers characterized by high CDK7 activity .

Q & A

Q. What are the established synthetic routes for rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis, and how is stereochemical control achieved?

The compound is synthesized via reduction of a ketone precursor using agents like sodium borohydride or lithium aluminum hydride in inert solvents (e.g., THF) under controlled temperatures. Stereochemical control is achieved through chiral resolution techniques or asymmetric catalysis. Post-reduction, the product is treated with hydrochloric acid to form the hydrochloride salt. Reaction monitoring via TLC and NMR ensures intermediate purity .

Q. Which analytical methods are recommended for confirming the structural and stereochemical integrity of this compound?

Use a combination of H/C NMR to verify proton and carbon environments, chiral HPLC to confirm enantiomeric excess (>98%), and X-ray crystallography for absolute stereochemical assignment. Mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups (e.g., ester carbonyl at ~1740 cm) .

Q. What are the standard protocols for evaluating its stability under varying storage conditions?

Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6–12 months. Analyze degradation products via HPLC-MS. Store the compound in desiccated, airtight containers at −20°C to minimize hydrolysis of the ester group .

Q. How is the compound typically purified, and what solvent systems are effective?

Purification involves recrystallization from ethanol/water (3:1 v/v) or column chromatography using silica gel and a gradient of ethyl acetate/hexane (10–40%). For hydrochloride salts, ion-exchange chromatography may be employed .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize the synthesis and predict bioactivity?

Density Functional Theory (DFT) calculates transition-state energies to identify optimal reaction pathways. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., neurotransmitter receptors). Pair computational results with experimental validation via in vitro assays (IC determinations) to resolve discrepancies between predicted and observed activities .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

Replicate assays under standardized conditions (pH, temperature, cell lines) to isolate variables. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm mechanism. Cross-validate with structurally analogous compounds to identify structure-activity relationships (SAR) .

Q. How can reaction engineering principles improve yield and scalability?

Apply Design of Experiments (DoE) to optimize parameters (temperature, solvent ratio, catalyst loading). Use microreactors for continuous flow synthesis to enhance heat/mass transfer. Monitor in situ via PAT (Process Analytical Technology) tools like Raman spectroscopy .

Q. What are the metabolic pathways and pharmacokinetic liabilities of this compound?

Conduct in vitro ADME studies: hepatic microsomal stability assays (CYP450 isoforms), plasma protein binding (ultrafiltration), and Caco-2 permeability. Identify metabolites via LC-MS/MS. For in vivo validation, use radiolabeled (C) compound in rodent models .

Q. How does the compound interact with membrane transporters or ion channels in neuropharmacological contexts?

Use patch-clamp electrophysiology to assess ion channel modulation (e.g., GABA receptors). Radioligand displacement assays quantify affinity for transporters (e.g., SERT, DAT). Pair with molecular dynamics simulations to map binding poses .

Q. What strategies mitigate hygroscopicity-induced degradation during formulation?

Lyophilize the compound with cryoprotectants (trehalose, mannitol) to form stable amorphous solids. Encapsulate in liposomes or cyclodextrins to enhance solubility and shelf-life. Characterize formulations via DSC (thermal stability) and DLS (particle size) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.